4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUDMAXJJTRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential clinical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The oxazole ring is known for its role in modulating biological activity through interactions with biological macromolecules.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Non-Small Cell Lung Cancer (NSCLC)
- Study on Melanoma
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and chlorophenyl moieties can significantly impact the biological activity of the compound. For instance, substituents at specific positions on the aromatic rings can enhance or diminish the compound's affinity for its biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of alkyl substituents | Changes in solubility and bioavailability |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics and a moderate half-life in biological systems, which may support its use in clinical settings.
Toxicity Studies
While the therapeutic potential is promising, toxicity assessments are essential for ensuring safety in clinical applications. Early studies indicate that this compound exhibits a favorable safety profile at therapeutic doses; however, further comprehensive toxicity evaluations are warranted.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxazole Core
Table 1: Key Structural and Physicochemical Comparisons
Heterocycle Modifications: Oxazole vs. Thiazole
- Thiazole Derivatives (): Compounds like 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (C₁₉H₂₀ClN₃O₅S₃, MW = 532.05) replace oxazole with thiazole (S instead of O).
Halogen and Functional Group Effects
Chlorine vs. Fluorine :
- Fluorinated analogs (e.g., 4-(4-fluorobenzene-1-sulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine , C₂₂H₁₆F₂N₂O₃S) exhibit higher polarity and bioavailability compared to chlorinated derivatives .
- 2-Chlorophenyl in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Amine Substituent Modifications
Key Research Findings
Synthetic Accessibility : Compounds with simpler substituents (e.g., furan-2-yl, phenyl) are more readily synthesized than those with complex groups like morpholinylpropyl .
Stability : Benzenesulfonyl groups improve thermal and oxidative stability across analogs .
Crystallography : SHELX software () is widely used for structural determination of such heterocycles, confirming substituent positioning .
Q & A
Q. Structural Modifications :
Q. In Silico ADMET Prediction :
- Use SwissADME to predict LogP (target ≤3), CYP450 inhibition, and BBB permeability.
- Prioritize derivatives with high topological polar surface area (TPSA >60 Ų) for reduced toxicity .
Q. How do crystallographic data inform hydrogen-bonding networks in derivatives?
- Methodological Answer :
Analyze hydrogen bonds via graph-set notation (e.g., S(6) motifs for intramolecular N–H···O bonds).
Compare packing patterns (e.g., π-π stacking of benzene rings vs. sulfonyl-O···H-N interactions) using Mercury CSD.
Correlate with solubility: Stronger H-bond networks reduce solubility but enhance stability .
Q. What experimental designs address low reproducibility in biological assays?
- Methodological Answer :
Q. Standardized Protocols :
Q. Statistical Rigor :
Q. Data Validation :
- Cross-validate cytotoxicity results with orthogonal assays (e.g., MTT and ATP-luminometry) .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across studies?
- Methodological Answer :
Q. Assay-Specific Factors :
- Daphnia magna assays may overestimate toxicity vs. mammalian cell lines due to membrane permeability differences .
Q. Compound Stability :
- Verify stability in assay media via HPLC (e.g., degradation at pH >7).
Q. Dose-Response Curves :
Q. Why do structural analogs show divergent receptor selectivity profiles?
- Methodological Answer :
Q. Steric Effects :
- Bulkier substituents (e.g., 2-chlorophenyl) may hinder CRF₁ binding vs. CRF₂α.
Q. Electrostatic Mapping :
- Generate electrostatic potential surfaces (Gaussian 09) to identify regions influencing selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
